molecular formula C9H17NO6 B609402 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose CAS No. 94825-74-8

2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose

Cat. No. B609402
CAS RN: 94825-74-8
M. Wt: 235.24
InChI Key: SXGSBXSSPNINRW-VARJHODCSA-N
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Description

2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose, also known as N-acetylglucosamine, is a monosaccharide that plays a significant role in combating bacterial infections, specifically those instigated by gram-positive bacteria . It also fosters the formulation of therapeutic remedies to tackle ailments such as cancer and metabolic disorders .


Synthesis Analysis

The synthesis of 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose involves several steps. One method involves the glycosylation of 1,3-O-benzylideneglycerol and benzyl-2-acetamido-4,6-benzylidene-2-deoxy- β -D-glucopyranoside by 2-methyl-4,5- (3,4,6-tri-O-acetyl-2-deoxy- α -D-glucopyrano)-Δ 2 -oxazoline . Another method involves methylation with methyl iodide-silver oxide in N,N-dimethylformamide, followed by removal of the silyl and isopropylidene groups .


Molecular Structure Analysis

The molecular formula of 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose is C9H17NO6 . The InChI key is SXGSBXSSPNINRW-VARJHODCSA-N . The molecular weight is 235.23 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose are complex. For instance, mesylation provides an efficient, concise, synthetic route to rare 2-acetamido-2-deoxy-beta-D-hexopyranosides via the corresponding methyl 2-acetamido-2-deoxy-3-O-methanesulfonyl-beta-D-glucopyranoside and subsequent inversion of configuration by direct displacement or formation of a 3,4-epoxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose include a molecular weight of 235.23 g/mol, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Oligosaccharide Synthesis

The compound is used in the synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of a small number of monosaccharides (or simple sugars). They play many roles in all forms of life, including cell-cell recognition and interaction .

2. Inhibitor of Human OGA and HexB Enzymes NAGKi has been synthesized and evaluated as an inhibitor of human O-linked β-N-acetylglucosaminidase (hOGA, GH84) and human lysosomal hexosaminidases (hHexA and hHexB, GH20) enzymes . These enzymes are pharmacologically relevant in several diseases such as neurodegenerative and cardiovascular disorders, type 2 diabetes, and cancer .

Study of Inflammatory Ailments

NAGKi is used to study a wide spectrum of inflammatory ailments, including rheumatoid arthritis and Crohn’s disease . It helps researchers understand the biochemical processes underlying these diseases and develop potential treatments .

4. Development of Membrane Sugar and Nucleotide Sugar Analogs NAGKi is used in the development of membrane sugar and nucleotide sugar analogs . These analogs can potentially inhibit or modify cellular glycoconjugates, which are involved in many biological processes .

Synthesis and Antiviral Activity

NAGKi is used in the synthesis of 3-Aminoindole Nucleosides . These nucleosides have shown antiviral activity, making them potential candidates for the development of new antiviral drugs .

Biochemical Research

Due to its structural similarity to naturally occurring sugars, NAGKi is used in various biochemical research to understand the role of sugars in biological systems .

Mechanism of Action

While the exact mechanism of action of 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose is not fully understood, it is known to play a role in combating bacterial infections and fostering the formulation of therapeutic remedies for various ailments .

properties

IUPAC Name

N-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO6/c1-4(12)10-6-8(15-2)7(13)5(3-11)16-9(6)14/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGSBXSSPNINRW-VARJHODCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692824
Record name 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose

CAS RN

94825-74-8
Record name 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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